Cas no 2094855-61-3 (ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate)
ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate
- ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate
- AKOS034013440
- EN300-26586548
- ethyl 4-[(5-bromopyrazin-2-yl)methylamino]piperidine-1-carboxylate
- Z2752917615
- 2094855-61-3
-
- Inchi: 1S/C13H19BrN4O2/c1-2-20-13(19)18-5-3-10(4-6-18)15-7-11-8-17-12(14)9-16-11/h8-10,15H,2-7H2,1H3
- InChI Key: KRTLVBQSDMFSFZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=N1)CNC1CCN(C(=O)OCC)CC1
Computed Properties
- Exact Mass: 342.06914g/mol
- Monoisotopic Mass: 342.06914g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 67.4Ų
ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586548-0.05g |
ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate |
2094855-61-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate
Professional Introduction to Ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate (CAS No. 2094855-61-3)
Ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate, with the CAS number 2094855-61-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 5-bromopyrazin-2-yl moiety and an amine group attached to a piperidine ring, make it a promising candidate for further investigation in medicinal chemistry.
The synthesis of Ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The introduction of the 5-bromopyrazin-2-yl group into the piperidine core is a critical step, as it introduces a bromine atom that can be further functionalized through cross-coupling reactions. These reactions are particularly relevant in the context of modern drug discovery, where palladium-catalyzed coupling reactions are frequently employed to construct complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel piperidine-based compounds with enhanced pharmacological properties. Piperidine derivatives have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. The amine functionality in Ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate not only contributes to its potential bioactivity but also provides a handle for further derivatization, allowing chemists to explore a wide range of analogues with tailored properties.
The significance of this compound is further underscored by its potential applications in the development of next-generation pharmaceuticals. The 5-bromopyrazin-2-yl moiety, for instance, can be readily incorporated into more complex molecules through Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, respectively, which are essential for creating structurally diverse libraries of compounds. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.
Moreover, Ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate has been studied in the context of its potential role as an intermediate in the synthesis of more complex pharmacophores. The piperidine ring itself is known to enhance oral bioavailability and metabolic stability, making it an attractive scaffold for drug-like molecules. By combining this with the 5-bromopyrazin-2-yl group and the amine functionality, researchers can design molecules with optimized pharmacokinetic profiles.
The compound's relevance is also highlighted by its potential use in modulating receptor interactions. Piperidine derivatives have been shown to interact with various targets, including G protein-coupled receptors (GPCRs) and ion channels. The presence of both bromine and amine substituents offers multiple opportunities for selective binding and modulation of these targets. This flexibility makes Ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate a valuable tool in the chemist's arsenal for designing novel therapeutics.
In conclusion, Ethyl 4-{(5-bromopyrazin-2-yl)methylamino}piperidine-1-carboxylate (CAS No. 2094855-61-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a compelling candidate for further research and development. As the field of medicinal chemistry continues to evolve, compounds like this one will play a crucial role in discovering new treatments for various diseases. The ongoing exploration of its pharmacological properties and synthetic utility promises to yield exciting new insights and opportunities for therapeutic innovation.
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